molecular formula C5H2ClFN2O2 B2794748 6-Chloro-5-fluoropyrimidine-4-carboxylic acid CAS No. 1256785-64-4

6-Chloro-5-fluoropyrimidine-4-carboxylic acid

Cat. No.: B2794748
CAS No.: 1256785-64-4
M. Wt: 176.53
InChI Key: CTMKNADCFBTSHO-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoropyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H2ClFN2O2. It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 5-fluorouracil with phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 6-position. The reaction is carried out under reflux conditions, followed by hydrolysis to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-fluoropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative, while oxidation can produce a pyrimidine dicarboxylic acid .

Scientific Research Applications

6-Chloro-5-fluoropyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The molecular targets and pathways involved vary based on the final compound synthesized from this intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-fluoropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .

Biological Activity

6-Chloro-5-fluoropyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H2ClFN2O2\text{C}_5\text{H}_2\text{ClF}\text{N}_2\text{O}_2 with a molecular weight of 176.53 g/mol. The compound features a chloro and fluorine substituent on the pyrimidine ring, which is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant anticancer properties. For instance, studies have shown that similar pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The compound may act by inhibiting key enzymes involved in cancer cell growth. It has been suggested that compounds with similar structures can interfere with the activity of kinases such as Aurora A, which plays a crucial role in cell division and proliferation .
  • Case Studies : A study focused on the structure-activity relationship (SAR) of pyrimidine derivatives found that modifications to the carboxylic acid group significantly impacted potency against cancer cell lines. For example, substituents at specific positions on the pyrimidine ring were shown to enhance or reduce activity .
  • Comparison with Standard Treatments : In comparative studies, some pyrimidine derivatives exhibited lower IC50 values than established chemotherapeutics like 5-Fluorouracil (5-FU), indicating potential as effective alternatives or adjuncts in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • Spectrum of Activity : Compounds derived from this class have demonstrated efficacy against various pathogens, including multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus .
  • Mechanism : The antimicrobial action is likely due to interference with bacterial DNA synthesis or function, similar to other nucleobase analogs .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its chemical structure. Key findings from SAR studies include:

Modification Effect on Activity
Chloro substitutionEnhances potency against cancer cells
Fluoro substitutionIncreases selectivity for target enzymes
Position of carboxylic acidCritical for binding affinity and activity

These modifications indicate that both the position and type of substituents on the pyrimidine ring significantly influence biological activity.

Properties

IUPAC Name

6-chloro-5-fluoropyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFN2O2/c6-4-2(7)3(5(10)11)8-1-9-4/h1H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMKNADCFBTSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256785-64-4
Record name 6-chloro-5-fluoropyrimidine-4-carboxylic acid
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